REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH2:8]([NH2:11])[C:9]#[CH:10]>O1CCCC1>[O:7]=[C:1]([NH:11][CH2:8][C:9]#[CH:10])[CH2:2][CH2:3][C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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C1(CCC(=O)O1)=O
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Name
|
|
Quantity
|
1.06 g
|
Type
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reactant
|
Smiles
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C(C#C)N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
precipitated
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Type
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FILTRATION
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Details
|
the insoluble crystals were filtered off
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Type
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CUSTOM
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Details
|
dried in a stream of nitrogen
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Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)NCC#C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |